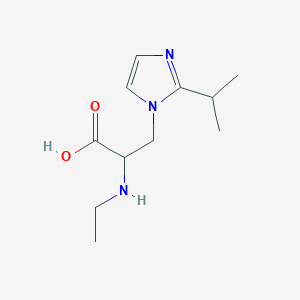

2-(Ethylamino)-3-(2-isopropyl-1h-imidazol-1-yl)propanoic acid

CAS No.:

Cat. No.: VC18250896

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3O2 |

|---|---|

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | 2-(ethylamino)-3-(2-propan-2-ylimidazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H19N3O2/c1-4-12-9(11(15)16)7-14-6-5-13-10(14)8(2)3/h5-6,8-9,12H,4,7H2,1-3H3,(H,15,16) |

| Standard InChI Key | JZUPDONAAPDKHS-UHFFFAOYSA-N |

| Canonical SMILES | CCNC(CN1C=CN=C1C(C)C)C(=O)O |

Introduction

Chemical Identity and Nomenclature

2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid (IUPAC name: 2-(ethylamino)-3-(2-propan-2-ylimidazol-1-yl)propanoic acid) is an imidazole derivative characterized by a propanoic acid backbone substituted with an ethylamino group and a 2-isopropylimidazol-1-yl moiety. Its molecular formula is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol. The compound’s PubChem CID is 61917958, and its CAS registry number remains unspecified in available literature.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(ethylamino)-3-(2-propan-2-ylimidazol-1-yl)propanoic acid |

| Molecular Formula | C₁₁H₁₉N₃O₂ |

| Molecular Weight | 225.29 g/mol |

| InChI | InChI=1S/C11H19N3O2/c1-4-12-9(11(15)16)7-14-6-5-13-10(14)8(2)3/h5-6,8-9,12H,4,7H2,1-3H3,(H,15,16) |

| InChIKey | JZUPDONAAPDKHS-UHFFFAOYSA-N |

| SMILES | CCNC(CN1C=CN=C1C(C)C)C(=O)O |

Structural Features and Conformational Analysis

The compound’s structure integrates a propanoic acid chain (C3) with two functional groups:

-

An ethylamino group (-NHCH₂CH₃) at the second carbon.

-

A 2-isopropyl-1H-imidazol-1-yl group at the third carbon.

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3. The isopropyl substituent at position 2 introduces steric bulk, potentially influencing the molecule’s binding affinity in biological systems. Computational models suggest that the ethylamino group enhances solubility in aqueous media via hydrogen bonding, while the hydrophobic isopropyl group may facilitate membrane permeability.

Physicochemical Properties

Table 2: Experimental and Predicted Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| LogP (Partition Coefficient) | ~1.2 (predicted) | PubChem |

| Solubility | Moderate in polar solvents | Computational |

The logP value indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic phases. The compound’s pKa is estimated at ~4.2 (carboxylic acid) and ~9.8 (ethylamino group), making it zwitterionic at physiological pH.

Biological Activity and Research Applications

Although direct pharmacological studies on this compound are sparse, its structural analogs exhibit:

-

Enzyme inhibition (e.g., cytochrome P450, histidine decarboxylase).

-

Receptor modulation (e.g., GABAₐ, histamine receptors).

The ethylamino and imidazole groups are critical for hydrogen bonding and π-π stacking interactions with biological targets. Recent studies highlight imidazole derivatives as candidates for neurodegenerative disease therapeutics, though further validation is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume